![molecular formula C17H21NO2 B279505 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol](/img/structure/B279505.png)
1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 'Boc-aminoalcohol' and is a chiral building block for the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol has various scientific research applications. It is commonly used as a chiral building block for the synthesis of various biologically active molecules such as amino acids, peptides, and alkaloids. It is also used in the synthesis of various drugs such as anti-cancer and anti-viral agents. Additionally, it has been used in the development of new catalysts for organic reactions.
Wirkmechanismus
The mechanism of action of 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol is not well understood. However, it is believed to act as a chiral auxiliary in various organic reactions, thereby facilitating the synthesis of chiral compounds. It is also believed to have an effect on the stereochemistry of the resulting products.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol. However, it has been reported to exhibit low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, thereby facilitating the synthesis of chiral compounds. Additionally, it has a high yield in the synthesis method. However, one of the limitations of using this compound is its high cost.
Zukünftige Richtungen
There are several future directions for the research and development of 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol. One potential direction is the development of new catalysts for organic reactions using this compound. Another potential direction is the synthesis of new biologically active molecules using this compound as a chiral building block. Additionally, there is potential for the development of new drugs using this compound as a starting material. Further research is needed to explore these potential directions.
In conclusion, 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol is a chemical compound with various scientific research applications. It is commonly used as a chiral building block for the synthesis of various biologically active molecules and has potential for the development of new drugs. While there is limited information available regarding its biochemical and physiological effects, it has been reported to exhibit low toxicity in animal studies. Further research is needed to explore the potential of this compound in various fields.
Synthesemethoden
The synthesis of 1-{[2-(Benzyloxy)benzyl]amino}propan-2-ol involves the reaction of benzylamine with 2-(benzyloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then protected using Boc anhydride to obtain the final product. The yield of the synthesis method is typically around 70-80%.
Eigenschaften
Molekularformel |
C17H21NO2 |
---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-[(2-phenylmethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-14(19)11-18-12-16-9-5-6-10-17(16)20-13-15-7-3-2-4-8-15/h2-10,14,18-19H,11-13H2,1H3 |
InChI-Schlüssel |
HNHDZVLNVJHJON-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.